BRD4 Degradation Potency: DC90 = 10 nM in 293T Cells with CRBN-Dependent Mechanism
CFT-2718 demonstrates rapid and potent BRD4 degradation in vitro, achieving a DC90 (concentration at which 90% of BRD4 is degraded) of 10 nM in 293T cells . Degradation is CRBN-dependent; efficacy is abrogated in CRBN−/− MOLT4 cells and can be blocked by co-treatment with the cereblon inhibitor CC-220 or the neddylation inhibitor MLN4924 [1]. In contrast, the pan-BET PROTAC ARV-771 achieves BRD4 degradation with a DC50 <5 nM in 22Rv1 cells but lacks published DC90 metrics for direct potency comparison .
| Evidence Dimension | BRD4 degradation potency |
|---|---|
| Target Compound Data | DC90 = 10 nM |
| Comparator Or Baseline | ARV-771: BRD4 DC50 <5 nM (22Rv1 cells); DC90 not reported |
| Quantified Difference | CFT-2718 reports DC90 metric (90% degradation threshold) vs. ARV-771 reports DC50 metric (50% degradation threshold); direct numeric comparison not possible due to differing endpoints |
| Conditions | CFT-2718: 293T cells with endogenously tagged BRD4 (HiBiT detection), 3-hour treatment [1]; ARV-771: 22Rv1 CRPC cells |
Why This Matters
The DC90 metric provides a more stringent and therapeutically relevant threshold for near-complete target ablation, enabling researchers to select dosing regimens that achieve >90% BRD4 degradation, which is not quantifiable from DC50 data alone.
- [1] PMC Figure 1B-E: HiBiT-detection of BRD4 degradation, CRBN-dependence validation. NIHMS1710639. View Source
